molecular formula C25H21N3O2 B14991669 3-(2-hydroxyphenyl)-4-phenyl-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-4-phenyl-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14991669
M. Wt: 395.5 g/mol
InChI Key: XBEZHDSLNNPXJR-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-4-PHENYL-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a heterocyclic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core fused with phenyl and hydroxyphenyl groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-4-PHENYL-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves a multicomponent reaction strategy. One common method involves the reaction of chromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate in dioxane. This reaction is carried out under mild conditions and is compatible with a wide range of substituents . The products can be easily isolated by crystallization without the need for chromatography.

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYPHENYL)-4-PHENYL-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and hydroxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted phenyl derivatives.

Scientific Research Applications

3-(2-HYDROXYPHENYL)-4-PHENYL-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-4-PHENYL-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 3-(5-Chloro-2-hydroxy-4,6′-dimethylphenyl)-5-(3-hydroxyphenyl)-D2-pyrazoline

Uniqueness

Compared to similar compounds, 3-(2-HYDROXYPHENYL)-4-PHENYL-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its specific substitution pattern and the presence of both phenyl and hydroxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-phenyl-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H21N3O2/c29-20-14-8-7-13-19(20)22-21-23(27-26-22)25(30)28(16-15-17-9-3-1-4-10-17)24(21)18-11-5-2-6-12-18/h1-14,24,29H,15-16H2,(H,26,27)

InChI Key

XBEZHDSLNNPXJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=CC=C5

Origin of Product

United States

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